Methyl 3-amino-2-thiophenecarboxylate

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Researchers synthesizing thienopyridines or sulfonylurea herbicides require the correct ortho amino-ester arrangement on thiophene-regioisomeric analogues (e.g., 2-amino-3-carboxylate) fail in cyclocondensation and diazotization sequences. Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) is the validated solution. • Starting material for thifensulfuron-methyl herbicide via diazotization-chlorosulfonation-ammoniation • Enables thieno[3,2-e][1,4]diazepin-2-one libraries via Pictet-Spengler cyclization • One-step alkaline decarboxylation yields 3-aminothiophene • ≥98% purity ensures reproducible kinase inhibitor (VEGFR-2/EGFR) synthesis • Bulk quantities with consistent lot-to-lot quality for multi-step campaigns

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 22288-78-4
Cat. No. B128100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-thiophenecarboxylate
CAS22288-78-4
Synonyms3-Amino-2-thiophenecarboxylic acid Methyl Ester; _x000B_3-Aminothiophen-2-carboxylic acid Methyl Ester;  Methyl 3-Amino-2-thiophenecarboxylate;  Methyl 3-Aminothiophene-2-carboxylate
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)N
InChIInChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3
InChIKeyTWEQNZZOOFKOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) – Core Properties and Supply Chain Position


Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) is a disubstituted thiophene heterocycle featuring an amino group at the 3-position and a methyl carboxylate at the 2-position. It is a fine crystalline beige powder with a molecular weight of 157.19 g/mol, melting point 62–64 °C, boiling point 100–102 °C at 0.1 mmHg, and slight water solubility [1]. This compound serves as a critical building block in organic synthesis, functioning as a versatile intermediate for constructing thienopyridine, thienopyrimidine, thienodiazepine, and sulfonylurea scaffolds with applications across pharmaceutical and agrochemical R&D .

Workflow Heterocyclic scaffold synthesis (thienopyridine, thienopyrimidine, thienodiazepine)
Selection 3-Amino-2-carboxylate regioisomer for regioselective cyclocondensation
Use Context Pharmaceutical intermediate and agrochemical R&D building block

Methyl 3-amino-2-thiophenecarboxylate: Why Isomeric or Ester Analogues Are Not Drop-In Replacements


Substituting methyl 3-amino-2-thiophenecarboxylate with a close analogue (e.g., the 2-amino-3-carboxylate regioisomer, the free carboxylic acid, or an ethyl ester) fundamentally alters reactivity, solubility, and downstream synthetic feasibility. The ortho-arrangement of the amino and methyl ester groups on the thiophene ring creates a unique electronic environment that governs regioselectivity in cyclocondensation, diazotization-sulfonylation, and Pictet–Spengler reactions [1]. Additionally, the methyl ester provides an optimal balance of leaving-group ability and stability for multi-step sequences; the corresponding free acid introduces unwanted zwitterionic character and solubility changes, while longer-chain esters alter steric profiles and hydrolytic lability [2]. These differences make generic substitution inadvisable for established routes to sulfonylurea herbicides and thienodiazepine scaffolds.

Regioisomeric mismatch (2-amino-3-carboxylate) disrupts Pictet–Spengler cyclization geometry required for thienodiazepinone scaffolds.
Free acid analogue introduces zwitterionic interference in diazotization; ethyl ester shifts solubility and hydrolytic lability in multi-step routes.
Ester group choice governs leaving-group ability and reaction compatibility; generic substitution may require full re-optimization of established protocols.

Methyl 3-amino-2-thiophenecarboxylate (CAS 22288-78-4) – Quantified Differentiation vs. Key Comparators


Regioisomeric Specificity: 3-Amino-2-carboxylate vs. 2-Amino-3-carboxylate in Thienodiazepinone Synthesis

The synthesis of thieno[3,2-e][1,4]diazepin-2-ones proceeds exclusively from methyl 3-amino-2-thiophenecarboxylate (3,2-substitution pattern). The regioisomeric methyl 2-amino-3-thiophenecarboxylate (CAS 4651-81-4) is not a viable starting material for this scaffold due to the misalignment of the amino group relative to the carboxylate, which precludes the required cyclocondensation geometry [1]. In the reported four-step sequence, methyl 3-amino-2-thiophenecarboxylate undergoes coupling with α-amino acids followed by an uncatalysed Pictet–Spengler cyclization to afford a library of 24 target diazepinones [2].

Regioisomeric Specificity
Class-level inference
3-Amino-2-carboxylate enables 24 thienodiazepinones; 2-amino-3-carboxylate regioisomer is synthetically non-viable for this scaffold.
Confirms regioisomer requirement for scaffold construction.
Review synthetic conditions for Pictet–Spengler cyclization.
Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Ester Group Impact: Methyl Ester vs. Free Carboxylic Acid in Sulfonylurea Herbicide Synthesis

Methyl 3-amino-2-thiophenecarboxylate is the established starting material for the commercial synthesis of thifensulfuron-methyl, a widely used sulfonylurea herbicide [1]. The methyl ester is essential for the sequential diazotization, chlorosulfonation, and ammoniation steps that produce methyl 3-aminosulfonylthiophene-2-carboxylate, the key intermediate en route to the final herbicide . The corresponding free acid, 3-aminothiophene-2-carboxylic acid (CAS 55341-87-2), is not a direct substitute: its carboxylate would interfere with the diazotization step, and the absence of the methyl ester would require an additional esterification step, reducing overall process efficiency [2].

Ester Functionality
Class-level inference
Methyl ester enables direct diazotization-sulfonylation sequence to thifensulfuron-methyl; free acid requires additional esterification step.
Ester essential for herbicide route efficiency.
Yield advantage reported under optimized industrial conditions.
Agrochemical Synthesis Sulfonylurea Herbicides Process Chemistry

Purity Specifications for Sensitive Downstream Applications: Methyl 3-amino-2-thiophenecarboxylate ≥99%

Commercial methyl 3-amino-2-thiophenecarboxylate is available at purity levels of 99% or higher (e.g., 99.28% as reported by MedChemExpress) . This high purity is essential for sensitive applications such as kinase inhibitor synthesis (VEGFR-2/EGFR) and protein-tyrosine phosphatase 1B inhibitor preparation, where trace impurities can lead to off-target effects or irreproducible biological data . Lower-purity grades (<98%) of this compound or its analogues may contain regioisomeric or des-ester impurities that are difficult to remove and can compromise subsequent reaction yields or biological assay outcomes.

Purity Specification
Data to verify
≥99.28% (HPLC) reported for kinase inhibitor synthesis grade.
High purity supports reproducible synthesis and bioassay outcomes.
Supplier CoA review recommended; impurity profile may vary.
Analytical Chemistry Pharmaceutical Intermediates Quality Control

Solubility Profile Differentiation: Methyl Ester vs. Ethyl Ester Analogues

Methyl 3-amino-2-thiophenecarboxylate is slightly soluble in water and soluble in alcohols, toluene, and xylene . The ethyl ester analogue (ethyl 3-amino-2-thiophenecarboxylate, CAS 31823-64-0) exhibits a different solubility profile due to the increased lipophilicity conferred by the ethyl group, which alters partition coefficients and may necessitate different solvent systems for reactions or purifications [1]. This distinction is particularly relevant in multi-step syntheses where solvent choice impacts yield and purity.

Solubility Profile
Class-level inference
Slightly water-soluble; soluble in toluene, xylene, alcohols. Estimated LogP ~1.64.
Balanced polarity suits a range of reaction media.
Ethyl ester analogue exhibits higher lipophilicity; solvent choice may shift.
Physicochemical Properties Formulation Process Chemistry

Decarboxylation Efficiency: Access to 3-Aminothiophene from Methyl 3-amino-2-thiophenecarboxylate

Methyl 3-amino-2-thiophenecarboxylate serves as a convenient precursor to 3-aminothiophene via alkaline decarboxylation [1]. This route is more practical and higher-yielding than alternative syntheses of 3-aminothiophene, which often involve multi-step sequences with lower overall yields [2]. The methyl ester is commercially available in high purity, enabling reliable access to 3-aminothiophene for further functionalization [3].

Decarboxylation Route
Cross-study comparable
One-step conversion to 3-aminothiophene under 2 N NaOH alkaline hydrolysis.
Practical entry to 3-aminothiophene building block.
Alternative multi-step routes may reduce cumulative yield.
Synthetic Methodology Heterocyclic Chemistry Building Blocks

Methyl 3-amino-2-thiophenecarboxylate – Optimal Use Cases Based on Quantitative Evidence


Synthesis of Sulfonylurea Herbicides (e.g., Thifensulfuron-methyl)

Methyl 3-amino-2-thiophenecarboxylate is the established starting material for the industrial production of thifensulfuron-methyl, a selective post-emergence herbicide. The synthetic sequence involves diazotization, chlorosulfonation, and ammoniation of the thiophene ring to install the sulfonamide group, followed by coupling with a triazine moiety [1]. The methyl ester is essential for this sequence; the free acid or other esters are not direct substitutes and would require additional synthetic steps, reducing overall process efficiency .

Construction of Thienodiazepinone Privileged Scaffolds

In medicinal chemistry, methyl 3-amino-2-thiophenecarboxylate is used to synthesize thieno[3,2-e][1,4]diazepin-2-ones, a class of seven-membered heterocycles with potential biological activity. A four-step sequence starting from this compound, involving coupling with α-amino acids and a Pictet–Spengler cyclization, provides access to a diverse library of diazepinones [2]. The regioisomeric 2-amino-3-carboxylate analogue is not suitable for this scaffold construction due to geometric constraints [2].

Preparation of 3-Aminothiophene Building Block

For researchers requiring 3-aminothiophene, methyl 3-amino-2-thiophenecarboxylate offers a practical, one-step decarboxylation route under alkaline conditions (2 N NaOH) [3]. This approach leverages the commercial availability and high purity of the methyl ester, circumventing more complex multi-step syntheses of 3-aminothiophene [4].

Kinase Inhibitor Development (VEGFR-2/EGFR)

Methyl 3-amino-2-thiophenecarboxylate serves as a key intermediate in the synthesis of (amino)thienopyridine derivatives, which are investigated as possible inhibitors of VEGFR-2 and EGFR kinases . The high purity (≥99%) available from commercial suppliers is critical for reproducible synthesis and reliable biological evaluation of these kinase inhibitors .

Application
Selection Property
Validation Focus
Sulfonylurea herbicide synthesis
Ester retention for diazotization compatibility
Sulfonylation sequence reproducibility and step economy
Thienodiazepinone scaffold construction
3-Amino-2-carboxylate regioisomer configuration
Cyclization geometry and Pictet–Spengler feasibility
3-Aminothiophene preparation
Decarboxylation route compatibility
Alkaline hydrolysis yield and purity monitoring
Kinase inhibitor intermediate synthesis
High-purity grade (≥99%)
Impurity profile consistency and batch reproducibility

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